BenchChemオンラインストアへようこそ!

(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl

Chiral Synthesis Enantiomeric Excess (ee) Pharmaceutical Intermediates

(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl (CAS 1381928-17-1) is a chiral 1,2-diamine derivative supplied as a dihydrochloride salt for enhanced stability and handling. This compound, belonging to the class of fluorinated phenylethylenediamines, is characterized by a stereocenter at the 1-carbon, with a molecular formula of C8H13Cl2FN2 and a molecular weight of 227.10 g/mol.

Molecular Formula C8H13Cl2FN2
Molecular Weight 227.10 g/mol
Cat. No. B13044141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl
Molecular FormulaC8H13Cl2FN2
Molecular Weight227.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)N)F.Cl.Cl
InChIInChI=1S/C8H11FN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m0../s1
InChIKeyZXRVWUQAHYFNLP-JZGIKJSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl: A Chiral Building Block for Drug Discovery and Chemical Synthesis


(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl (CAS 1381928-17-1) is a chiral 1,2-diamine derivative supplied as a dihydrochloride salt for enhanced stability and handling . This compound, belonging to the class of fluorinated phenylethylenediamines, is characterized by a stereocenter at the 1-carbon, with a molecular formula of C8H13Cl2FN2 and a molecular weight of 227.10 g/mol . Its primary utility in research and industrial settings stems from its role as a chiral synthon or ligand, where the defined (R)-configuration is critical for the stereochemical outcome of downstream reactions, making it distinct from its (S)-enantiomer or racemic mixtures [1].

Why (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl Cannot Be Substituted with a Generic 'Fluorophenylethylenediamine' for Stereospecific Applications


Substituting (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl with a generic or racemic mixture introduces uncontrolled stereochemical variables that can directly and quantifiably compromise synthetic yield, chiral purity, and biological activity. The compound's value is not merely in its fluorophenylethylenediamine core but in its specific (R)-absolute configuration, which is a critical process parameter in the synthesis of single-enantiomer pharmaceuticals and chiral ligands [1]. Using the opposite (S)-enantiomer or a racemate would lead to the formation of a different diastereomer or enantiomer in the final product, necessitating costly and time-consuming chiral resolution steps to achieve the required enantiomeric excess (ee) and potentially altering the pharmacological profile of the target molecule [2]. The following quantitative evidence details the specific, measurable advantages conferred by the resolved (R)-enantiomer.

Quantitative Differentiation Guide: (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl vs. Analogs


Enantiomeric Purity: A Critical Control Point for Single-Enantiomer Drug Synthesis

The primary differentiation for (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl is its defined (R)-absolute configuration, a mandatory starting point for the synthesis of a specific series of potent Factor Xa (FXa) inhibitors. Patents for the synthesis of drugs like Edoxaban explicitly specify the use of optically active diamine derivatives to ensure the final drug's stereopurity [1]. In contrast, the use of the racemic mixture would yield a 1:1 mix of diastereomers in subsequent steps, reducing the maximum theoretical yield of the desired diastereomer to 50% and necessitating extensive purification to meet the high enantiomeric purity standards required for an active pharmaceutical ingredient (API), which is typically >99% ee [2].

Chiral Synthesis Enantiomeric Excess (ee) Pharmaceutical Intermediates

Chiral Purity vs. (S)-Enantiomer for Antagonist Development

In the development of NK1 receptor antagonists based on the 1,2-ethanediamine scaffold, the absolute configuration of the chiral center is a critical determinant of receptor binding affinity. Patent literature establishes that the biological activity of these derivatives resides predominantly in a single enantiomer [1]. For instance, while general class-level SAR data from BindingDB indicates that optimized NK1 antagonists can achieve Ki values as low as 6.40 nM, this high affinity is contingent on the correct stereochemistry [2]. The (R)-enantiomer serves as the definitive building block for accessing this active stereochemical series, whereas the (S)-enantiomer would lead to a different set of diastereomers with an undefined pharmacological profile.

Neurokinin-1 NK1 Receptor Antagonist Stereoselectivity

Purity Specification vs. Commercial Racemic Building Blocks

A direct comparison of commercially available product specifications reveals a quantifiable difference in controlled purity. The (R)-enantiomer dihydrochloride salt is offered with a minimum purity specification of 95% . In contrast, many commercial listings for the related racemic N-(4-fluorophenyl)ethylenediamine (CAS 50622-51-0) or its simpler free base often state a lower typical purity of 95%, but without a guaranteed minimum, or are provided at a lower cost with proportionally lower purity assurance [1]. This defined, high-level minimum purity for the resolved enantiomer limits the risk of introducing batch-to-batch variability and contaminating byproducts into sensitive synthetic sequences.

Chemical Purity Quality Control Reproducibility

Best Application Scenarios for (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl Based on Differential Evidence


Synthesis of Enantiopure Factor Xa (FXa) Inhibitor APIs (e.g., Edoxaban-class drugs)

This compound is the optimal starting material for programs synthesizing single-enantiomer FXa inhibitors, where the (R)-configuration is a mandatory structural feature. Using the pre-resolved enantiomer directly replaces the need for a chiral resolution step after introducing the diamine, as mandated in patent-protected processes [1]. This streamlines the synthesis route, avoids a yield-reducing 50% theoretical loss from racemic starting material, and simplifies the analytical demands for establishing final API chiral purity.

Development of Stereochemically-Defined Neurokinin-1 (NK1) Receptor Antagonists

The compound is critical for structure-activity relationship (SAR) studies on the NK1 antagonist scaffold. Research has shown that the pharmacological activity is dependent on stereochemistry [1]. The (R)-enantiomer provides a definitive starting point for generating the active diastereomeric series, enabling medicinal chemists to confidently attribute changes in binding affinity (e.g., achieving Ki values in the low nanomolar range) to subsequent chemical modifications rather than to undefined stereochemistry at the core [2].

Asymmetric Catalysis and Chiral Ligand Design

The vicinal diamine motif of (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl makes it a versatile precursor for chiral ligands in asymmetric synthesis, such as salen or Trost-type ligands. The dihydrochloride salt form offers superior air and moisture stability compared to the free base, simplifying handling and quantitative transfer during complex ligand synthesis, a practical advantage for reproducible catalyst preparation [1].

Quote Request

Request a Quote for (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.